2-Methyl-3-(methyldisulfanyl)furan-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(methyldisulfanyl)furan-d3 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of 2-Methyl-3-(methyldisulfanyl)furan, where three hydrogen atoms are replaced by deuterium. It is often used in scientific research due to its unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(methyldisulfanyl)furan-d3 typically involves the reaction of methyl chloride with sodium thiosulfate to form a Bunte salt. This intermediate then reacts with 2-methyl-3-furanthiol to produce the desired compound . The reaction conditions usually require an anhydrous environment or acidic conditions to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in maintaining the deuterium labeling of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-(methyldisulfanyl)furan-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the disulfide group into sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the disulfide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted furans depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(methyldisulfanyl)furan-d3 has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms due to its deuterium labeling.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(methyldisulfanyl)furan-d3 involves its interaction with molecular targets through its disulfide bond. This bond can undergo redox reactions, influencing various biochemical pathways. The deuterium labeling allows for precise tracking and analysis of its metabolic and pharmacokinetic profiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-(methyldisulfanyl)furan: The non-deuterated version of the compound.
Methyl 2-methyl-3-furyl disulfide: Another disulfide-containing furan derivative.
Furan, 2-methyl-3-(methyldithio): A similar compound with slight structural variations.
Uniqueness
2-Methyl-3-(methyldisulfanyl)furan-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for detailed studies of reaction mechanisms, metabolic pathways, and pharmacokinetics, making it a valuable tool in various scientific fields .
Eigenschaften
Molekularformel |
C6H8OS2 |
---|---|
Molekulargewicht |
163.3 g/mol |
IUPAC-Name |
2-methyl-3-(trideuteriomethyldisulfanyl)furan |
InChI |
InChI=1S/C6H8OS2/c1-5-6(9-8-2)3-4-7-5/h3-4H,1-2H3/i2D3 |
InChI-Schlüssel |
SRUTWBWLFKSTIS-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])SSC1=C(OC=C1)C |
Kanonische SMILES |
CC1=C(C=CO1)SSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.